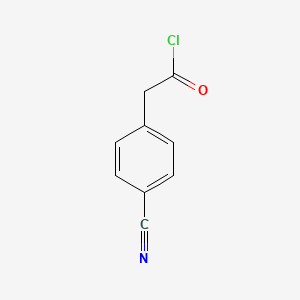

2-(4-cyanophenyl)acetyl chloride

CAS No.: 62044-37-5

Cat. No.: VC4519822

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62044-37-5 |

|---|---|

| Molecular Formula | C9H6ClNO |

| Molecular Weight | 179.6 |

| IUPAC Name | 2-(4-cyanophenyl)acetyl chloride |

| Standard InChI | InChI=1S/C9H6ClNO/c10-9(12)5-7-1-3-8(6-11)4-2-7/h1-4H,5H2 |

| Standard InChI Key | XQRSIXZHLWBQOK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(=O)Cl)C#N |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s molecular formula is C₉H₆ClNO, with a molar mass of 179.6 g/mol. Its IUPAC name, 2-(4-cyanophenyl)acetyl chloride, reflects the acetyl chloride group (-COCl) bonded to a benzene ring para-substituted with a nitrile (-CN) group. Key structural identifiers include:

-

SMILES:

C1=CC(=CC=C1CC(=O)Cl)C#N -

InChI:

InChI=1S/C9H6ClNO/c10-9(12)5-7-1-3-8(6-11)4-2-7/h1-4H,5H2

The planar aromatic system conjugated with the electron-withdrawing cyano and carbonyl chloride groups creates a polarized electrophilic center at the acyl chloride, enhancing reactivity toward amines, alcohols, and other nucleophiles.

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions for common adducts, derived from ion mobility spectrometry simulations, are summarized below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.02108 | 134.2 |

| [M+Na]⁺ | 202.00302 | 147.5 |

| [M+NH₄]⁺ | 197.04762 | 139.7 |

| [M-H]⁻ | 178.00652 | 129.2 |

Solubility data remain unreported in available literature, though analogous acyl chlorides typically exhibit low water solubility due to rapid hydrolysis.

Synthetic Methodologies

Industrial-Scale Synthesis

While no explicit protocol for 2-(4-cyanophenyl)acetyl chloride is published, analogous compounds like 2,5-dimethylphenylacetyl chloride provide a template. A patented four-step route from p-xylene involves :

-

Chloromethylation: p-Xylene reacts with formaldehyde/HCl under phase-transfer catalysis (e.g., benzyltriethylammonium chloride) to yield 2,5-dimethylbenzyl chloride.

-

Cyanidation: Displacement of chloride by cyanide (NaCN/KCN) forms 2,5-dimethylbenzyl acetonitrile.

-

Hydrolysis: Acidic hydrolysis (HCl/H₂SO₄) converts the nitrile to 2,5-dimethylphenylacetic acid.

-

Acyl Chlorination: Treatment with thionyl chloride (SOCl₂) at 60–70°C yields the target acyl chloride .

Adapting this route for 2-(4-cyanophenyl)acetyl chloride would require substituting p-xylene with 4-cyanobenzyl chloride precursors. Thionyl chloride remains the acylating agent of choice due to its high efficiency in converting carboxylic acids to acyl chlorides .

Laboratory-Scale Modifications

Small-scale syntheses often employ coupling reagents for controlled reactions. For example, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) facilitates amide bond formation between 4-cyanoaniline derivatives and acetic acid intermediates, though this approach typically precedes acyl chloride formation .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid substitution with:

-

Amines: Producing amides, e.g., N-(4-cyanophenyl)acetamide derivatives .

-

Alcohols: Forming esters, useful in polymer chemistry.

-

Grignard Reagents: Generating ketones after hydrolysis.

Electrophilic Aromatic Substitution

The electron-deficient 4-cyanophenyl ring directs electrophiles to the meta position, enabling further functionalization. Nitration or sulfonation reactions could yield polynitro- or sulfonamide-containing analogs for drug discovery .

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-(4-Cyanophenyl)acetyl chloride is pivotal in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, it serves as a building block for:

-

Anilide Prodrugs: N-(4-Cyanophenyl)-2-(pyrimidinyl)acetamides show promise as reversible inhibitors of histone deacetylases (HDACs), with IC₅₀ values <1 µM .

-

Anticancer Agents: Chroman derivatives incorporating 4-cyanophenyl groups exhibit antiproliferative activity via tubulin polymerization inhibition .

Structure-Activity Relationship (SAR) Studies

Modifying the cyanophenyl moiety’s electronic properties influences target binding. Introducing electron-donating groups at the para position reduces HDAC inhibition potency by 5–10 fold, underscoring the nitrile’s role in coordinating catalytic zinc ions .

Future Research Directions

-

Solubility Optimization: Developing PEGylated or cyclodextrin-complexed formulations to enhance aqueous stability.

-

Green Chemistry Routes: Replacing thionyl chloride with enzymatic acylations to reduce waste.

-

Therapeutic Expansion: Exploring antidiabetic or antiviral activities through high-throughput screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume